molecular formula C18H18N2O4 B12626327 (6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-44-3

(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12626327
CAS No.: 920798-44-3
M. Wt: 326.3 g/mol
InChI Key: IEMRMOYBXBZCGZ-CXAGYDPISA-N
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Description

(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its morpholine ring, which is substituted with a nitrophenyl group and a phenylethyl group. The specific stereochemistry of the compound, indicated by the (6S) and (1R) designations, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the nitrophenyl and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenylethyl derivatives.

Scientific Research Applications

(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure but with a methyl group instead of a nitro group.

    (6S)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

920798-44-3

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(6S)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1

InChI Key

IEMRMOYBXBZCGZ-CXAGYDPISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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